3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is an organic compound that features a biphenyl structure with a dioxolane ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The biphenyl structure can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a diol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations . The biphenyl structure can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 1-(1,3-Dioxolan-2-yl)-2-propanone
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is unique due to the presence of both a dioxolane ring and a hydroxyl group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-6-2-4-12(10-14)11-3-1-5-13(9-11)15-17-7-8-18-15/h1-6,9-10,15-16H,7-8H2 |
InChI Key |
LZMJGXVFTOVCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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